molecular formula C13H11NO3 B1270488 4-Benzyl-2-nitrophenol CAS No. 37021-63-9

4-Benzyl-2-nitrophenol

Cat. No. B1270488
CAS RN: 37021-63-9
M. Wt: 229.23 g/mol
InChI Key: NDIBMYMEBYRTTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyl-2-nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-nitrophenol is C13H11NO3 . It has eleven C-H bond lengths, twelve C-C bond lengths, two C-N bond lengths, two N-O bond lengths .


Chemical Reactions Analysis

4-Benzyl-2-nitrophenol exhibits excellent photocatalytic activity in the degradation of 4-nitrophenol and selective oxidation of benzyl alcohol in aqueous media under a low-power visible LED light source .


Physical And Chemical Properties Analysis

4-Benzyl-2-nitrophenol is a yellow crystal with a molecular formula of C13H11NO3 . It is expected to be highly soluble in water .

Scientific Research Applications

Environmental Science: Water Decontamination

4-Benzyl-2-nitrophenol: is utilized in environmental science, particularly in water decontamination processes. It serves as a model compound for studying the reduction of nitrophenols, which are common pollutants in industrial wastewater. The reduction of 4-Benzyl-2-nitrophenol to less harmful compounds is a critical step in treating water contaminated by industrial effluents .

Material Science: Photocatalysis

In material science, 4-Benzyl-2-nitrophenol is involved in the development of photocatalysts. These catalysts are designed to degrade pollutants like nitrophenols under visible light, converting them into less toxic substances. This application is crucial for creating materials that can clean environmental pollutants using sustainable energy sources .

Analytical Chemistry: Chromatographic Analysis

Analytical chemists use 4-Benzyl-2-nitrophenol as a standard in chromatographic methods to detect and quantify phenolic compounds in various samples. Its well-defined properties make it an ideal compound for developing and validating analytical methods, such as HPLC, for monitoring water quality .

Agriculture: Pesticide Degradation

In agriculture, 4-Benzyl-2-nitrophenol is studied for its role in the degradation of pesticides. Research focuses on the catalytic reduction of nitrophenols, which are by-products of certain agrochemicals. The aim is to develop environmentally friendly methods to mitigate the impact of these pollutants on ecosystems .

Medicine: Drug Synthesis

4-Benzyl-2-nitrophenol: is a precursor in the synthesis of various drugs. Its chemical structure allows for modifications that lead to the production of pharmaceutical compounds, including those with analgesic properties. The transformation of nitrophenol to aminophenol is a significant step in creating medications like paracetamol .

Chemical Synthesis: Catalytic Activity

In chemical synthesis, 4-Benzyl-2-nitrophenol is used to study the catalytic activities of various compounds. It acts as a substrate in reactions facilitated by metallic nanoparticles, which are essential for synthesizing complex organic molecules. This research has implications for developing new catalysts and synthetic pathways .

Mechanism of Action

Target of Action

4-Benzyl-2-nitrophenol primarily targets aromatic compounds in a process known as nucleophilic aromatic substitution . This compound serves as a synthetic precursor for constructing fluorescent ion indicators .

Mode of Action

The mode of action of 4-Benzyl-2-nitrophenol involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile . This process is facilitated by the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .

Biochemical Pathways

The biochemical pathways affected by 4-Benzyl-2-nitrophenol involve the catabolism of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol have been studied, and they exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of the action of 4-Benzyl-2-nitrophenol is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Action Environment

The action of 4-Benzyl-2-nitrophenol can be influenced by environmental factors. For instance, the mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor, where hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of a Pd/C catalyst and acetic anhydride . Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .

Safety and Hazards

4-Benzyl-2-nitrophenol is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions of 4-Benzyl-2-nitrophenol research could involve the development of robust catalysts for heterogeneous catalytic reactions . It could also involve the exploration of the application of these bimetallic nanoparticles for removal of hazardous organic pollutant, viz. 4-nitrophenol .

properties

IUPAC Name

4-benzyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIBMYMEBYRTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354900
Record name 4-benzyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-nitrophenol

CAS RN

37021-63-9
Record name 4-benzyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzylphenol (10.0 g, 54.3 mmol) in 300 mL AcOH at ambient temperature was added slowly dropwise a solution of nitric acid, red fuming (2.28 mL, 54.3 mmol) in 100 mL AcOH over 1-2 h. The reaction was allowed to stir for 3 h, poured onto ice, and the resulting solid was collected by filtration, rinsing with water to give 4-benzyl-2-nitrophenol as a yellow solid. MS (ESI) m/z: Calculated: 229.1; Observed: 227.8 (M++1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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